4-Bromopyridine-2-carbaldehyde
Overview
Description
4-Bromopyridine-2-carbaldehyde is a brominated pyridine derivative that serves as an important intermediate in organic synthesis. It is characterized by the presence of a bromine atom on the pyridine ring and an aldehyde functional group at the second position. This compound is not directly discussed in the provided papers, but its structural analogs and related compounds are extensively studied, indicating the significance of brominated pyridine derivatives in synthetic chemistry.
Synthesis Analysis
The synthesis of bromopyridine derivatives is a topic of interest due to their utility in various chemical reactions. For instance, 2-bromo-6-isocyanopyridine has been identified as an optimal reagent for multicomponent chemistry due to its stability and synthetic efficiency, which could be analogous to the synthesis of 4-bromopyridine-2-carbaldehyde . Additionally, the synthesis of 2,4-disubstituted pyridines, including 2-bromo-4-iodopyridine, has been achieved through a 'halogen dance' reaction, which might be applicable to the synthesis of 4-bromopyridine-2-carbaldehyde . The self-condensation of 4-bromopyridine has also been explored, leading to the formation of a conjugated polymer, which suggests that 4-bromopyridine derivatives can undergo polymerization reactions .
Molecular Structure Analysis
The molecular structure of 4-bromopyridine-2-carbaldehyde would consist of a pyridine ring with a bromine atom and an aldehyde group. The presence of these functional groups influences the reactivity and interaction of the molecule with other chemical species. For example, the bromine atom can act as a good leaving group, facilitating nucleophilic substitution reactions . The aldehyde group can participate in condensation reactions, as seen in the synthesis of macrocyclic Schiff bases from 2,2'-bipyridine-5,5'-dicarbaldehyde .
Chemical Reactions Analysis
Bromopyridine derivatives are versatile in chemical reactions. The bromine atom can be displaced in nucleophilic substitution reactions, and the aldehyde group can react with various nucleophiles. For instance, 3-bromopyridine-4-carbaldehyde has been cyclized with carboxylic acids under carbon monoxide pressure to yield dihydrofuro[3,4-c]pyridine derivatives . Similarly, 4-bromopyridine-2-carbaldehyde could potentially undergo cyclization reactions to form heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromopyridine-2-carbaldehyde would be influenced by its functional groups. The bromine atom would contribute to the molecule's density and boiling point, while the aldehyde group would affect its solubility and reactivity. Although the specific properties of 4-bromopyridine-2-carbaldehyde are not discussed in the provided papers, the properties of related compounds, such as 2-bromo-6-isocyanopyridine and 4-bromopyridine, have been studied, indicating that these compounds are generally stable and can be handled under standard laboratory conditions .
Scientific Research Applications
Catalytic Reactions
4-Bromopyridine-2-carbaldehyde is utilized in various catalytic reactions. For instance, Cho and Kim (2008) demonstrated its use in palladium-catalyzed cyclization with carboxylic acids under carbon monoxide pressure, yielding 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates (Cho & Kim, 2008). Another study by the same authors (2006) showed its application in forming isoquinolines through a Heck coupling followed by an aldol reaction (Cho & Patel, 2006).
Structural and Spectral Analysis
Brito et al. (2023) investigated the structure and vibrational spectra of 6-Bromopyridine-2-carbaldehyde, highlighting its role as a building block in supramolecular chemistry and as a ligand for transition metal catalysts and luminescent complexes (Brito et al., 2023).
Polymerization Applications
Haddleton et al. (1997) explored the use of 2-pyridinecarbaldehyde imines in atom transfer polymerization, highlighting their simplicity and versatility in producing homogeneous reactions with copper(I) bromides (Haddleton et al., 1997).
Heterocyclization Reactions
Krinochkin et al. (2017) studied substituted pyridine-2-carbaldehydes in heterocyclization, providing insights into the synthesis of triazines and triazine oxides, demonstrating the compound's versatility in organic synthesis (Krinochkin et al., 2017).
Synthesis of Biological Compounds
Alcaide and Almendros (2002) discussed the use of 4-oxoazetidine-2-carbaldehydes, including 4-Bromopyridine-2-carbaldehyde, in the stereocontrolled synthesis of biologically relevant substances like amino acids and alkaloids (Alcaide & Almendros, 2002).
Three-Component Tethering in Synthesis
Cho and Shim (2006, 2007) demonstrated the use of 4-Bromopyridine-2-carbaldehyde in palladium-catalyzed three-component tethering, which is pivotal in the synthesis of pharmacologically and biologically active compounds (Cho & Shim, 2006), (Cho & Shim, 2007).
Ligand Formation and Metal Ion Interaction
Constable et al. (2010) explored the formation of chiral Schiff base ligands, including those from 4-Bromopyridine-2-carbaldehyde, showcasing its application in templating to suit the needs of metal ions in various reactions (Constable et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-bromopyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO/c7-5-1-2-8-6(3-5)4-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVQWOKUEZYWRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563713 | |
Record name | 4-Bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyridine-2-carbaldehyde | |
CAS RN |
131747-63-2 | |
Record name | 4-Bromopyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70563713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromopyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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